molecular formula C8H11BrN2O B13580591 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine

3-((5-Bromopyridin-2-yl)oxy)propan-1-amine

Cat. No.: B13580591
M. Wt: 231.09 g/mol
InChI Key: MOUCBISGBNOOFY-UHFFFAOYSA-N
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Description

3-((5-Bromopyridin-2-yl)oxy)propan-1-amine is an organic compound that features a brominated pyridine ring attached to a propan-1-amine group via an ether linkage. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromopyridine.

    Ether Formation: The brominated pyridine is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions may target the bromine atom or the pyridine ring, leading to debromination or hydrogenation products.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Oxides or imines.

    Reduction: Debrominated or hydrogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-Bromopyridin-2-yl)oxy)propan-1-amine may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical intermediate or active compound.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine
  • 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine
  • 3-((5-Iodopyridin-2-yl)oxy)propan-1-amine

Uniqueness

The presence of the bromine atom in 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11BrN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2

InChI Key

MOUCBISGBNOOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCCCN

Origin of Product

United States

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